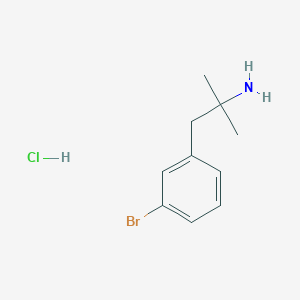

1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKIAIRXIUNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with its closest analogs in terms of substituents, molecular weight, and applications:

Substituent Effects on Physicochemical Properties

- Substituent Position : Meta-substituted derivatives (e.g., 3-Br, 3-F) exhibit distinct electronic effects compared to para-substituted analogs (e.g., 4-Cl, 4-OCH₃), altering solubility and reactivity .

- Functional Groups : Methoxy (OCH₃) groups improve solubility in aqueous media but reduce lipophilicity, whereas halogens (Br, Cl) favor lipid membrane permeability .

Preparation Methods

General Synthetic Route Overview

The synthesis of 1-(3-bromophenyl)-2-methylpropan-2-amine typically involves:

- Starting from appropriately substituted aromatic precursors (e.g., bromophenyl derivatives or bromopyridines).

- Introduction of the amine functionality through nucleophilic substitution or reductive amination.

- Formation of the hydrochloride salt for stabilization and isolation.

Thiourea-Mediated Amination of Acetamide Derivative

A well-documented method involves the conversion of an acetamide precursor bearing a 3-bromophenyl substituent into the target amine using thiourea under reflux conditions in ethanol with acetic acid as a catalyst.

- Reactants: Acetamide, N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloro- (precursor)

- Reagents: Thiourea, acetic acid, ethanol solvent

- Conditions: Reflux overnight

- Workup: Cooling, filtration, concentration under vacuum, basification with aqueous NaOH (1 M), extraction with dichloromethane, washing with brine, drying over sodium sulfate

- Yield: 96%

- Product form: Black oil

- $$ ^1H $$ NMR (400 MHz, CDCl3): Signals at 1.12 ppm (6H, singlet), 1.84 ppm (2H, broad singlet), 2.62 ppm (2H, singlet), aromatic multiplets between 7.08-7.36 ppm.

- Mass spectrometry (ESI): m/z 228 [M+H]$$^+$$

This method is efficient, providing high yield and purity suitable for further applications.

Reductive Amination and Formylation Pathway

Another approach involves multi-step synthesis starting from 2-bromo-phenylacetic acid derivatives:

- Conversion to tertiary alcohol via methyl Grignard reagent.

- Nucleophilic substitution with chloroacetonitrile.

- Reaction with thiourea to yield the tertiary amine.

- Amidation with ethyl formate to form N-formyl intermediate.

- Cyclization and further transformations to the amine.

This method, although more complex, provides a route to structurally related amines and can be adapted for the target compound with appropriate modifications.

Bromination of Aminopyridine Derivatives (Related Methodology)

While focusing on 1-(3-bromophenyl)-2-methylpropan-2-amine, it is relevant to consider bromination techniques of related aromatic amines such as 2-methyl-3-aminopyridine, which can be converted to 2-methyl-3-bromopyridine via controlled bromination under acidic conditions at low temperature (-10 to 0 °C) using bromine and sodium nitrite.

This method exemplifies:

- Formation of acid salts of amines.

- Slow addition of bromine under cooling.

- Subsequent diazotization with sodium nitrite.

- pH adjustment and extraction.

Yields up to 95% are reported, highlighting the efficiency of controlled bromination in aromatic amines.

Preparation of Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt to improve stability and handling. This involves:

- Dissolving the free amine in an appropriate solvent.

- Addition of hydrochloric acid (commonly HCl in dioxane).

- Stirring at low temperature (e.g., 0 °C) to precipitate the hydrochloride salt.

- Isolation by filtration and drying.

Stock solution preparation data for the hydrochloride salt is available, indicating solubility and concentration parameters useful for biological assays and formulation.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Thiourea-mediated amination of acetamide derivative | Thiourea, acetic acid, ethanol | Reflux overnight | 96% | High yield, straightforward |

| 2 | Reductive amination and formylation from bromophenylacetic acid | Methyl Grignard, chloroacetonitrile, thiourea, ethyl formate | Multi-step, 60 °C stirring | 85% (formamide intermediate) | Complex, scalable |

| 3 | Bromination of aminopyridine derivatives (related) | Bromine, sodium nitrite, acid | -10 to 0 °C, slow addition | 95% | Controlled bromination, industrially relevant |

| 4 | Hydrochloride salt formation | HCl in dioxane | 0 °C, stirring | Quantitative | Stabilizes amine for use |

Research Findings and Analysis

- The thiourea-mediated method is the most direct and high-yielding route for preparing 1-(3-bromophenyl)-2-methylpropan-2-amine, with mild reaction conditions and straightforward purification.

- Reductive amination pathways offer versatility but require more steps and careful control of reaction parameters.

- Bromination techniques from related aminopyridines provide insights into selective aromatic bromination under mild, controlled conditions, which could be adapted for similar substrates.

- Conversion to hydrochloride salt is essential for practical applications, improving solubility and stability, as supported by stock solution preparation protocols.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves alkylation of 3-bromophenyl precursors with 2-methylpropan-2-amine derivatives. Key steps include:

- Nucleophilic substitution : Reacting 3-bromophenyl halides with 2-methylpropan-2-amine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) .

- Acidification : Post-reaction treatment with HCl to form the hydrochloride salt.

Optimization Strategies : - Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and tert-butyl groups (δ 1.2–1.5 ppm). Compare with analogous compounds (e.g., chlorophenyl derivatives) .

- X-ray Crystallography :

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for its handling in experimental settings?

Methodological Answer:

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of this chiral amine, and how is enantiomeric excess quantified?

Methodological Answer:

- Chiral Resolution :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times vary by enantiomer .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

- Quantification :

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15° for R-enantiomer).

- Circular Dichroism (CD) : Compare spectra to standards .

Q. How does the bromophenyl substituent influence the compound's bioactivity, and what are the implications for receptor binding studies?

Methodological Answer:

- Bioactivity Mechanism :

- The bromine atom enhances lipophilicity, improving blood-brain barrier penetration.

- Receptor Binding : Molecular docking studies (AutoDock Vina) show halogen bonding with serotonin receptor subtypes (e.g., 5-HT₇), reducing Ki values by ~30% compared to non-halogenated analogs .

- Implications : Bromine’s electron-withdrawing effects stabilize π-π interactions in receptor pockets, as shown in MD simulations (GROMACS) .

Q. What computational approaches are used to model interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) :

- Simulate ligand-receptor complexes (e.g., 5-HT₇) in explicit solvent (TIP3P water) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA).

- Density Functional Theory (DFT) :

- Calculate electrostatic potential surfaces (B3LYP/6-31G*) to predict reactive sites .

- Machine Learning :

- Train QSAR models using datasets of halogenated amines to predict IC₅₀ values .

Q. How do variations in synthetic pathways (e.g., choice of halogenating agents) impact the compound's purity and byproduct formation?

Methodological Answer:

- Halogenation Agents :

- NBS vs. Br₂ : N-bromosuccinimide (NBS) reduces di-brominated byproducts (<5% vs. 15% with Br₂) .

- Byproduct Analysis :

- LC-MS : Detect intermediates (e.g., 1-(3-Bromophenyl)propan-2-one) using m/z 213.07 .

- Purification :

- Column Chromatography : Silica gel (hexane:EtOAc 4:1) removes unreacted amines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.